APJ Receptor Functional Antagonist Potency: 113-Fold Reduction vs. ML221
CAS 877635-73-9 exhibits drastically reduced APJ receptor antagonist potency compared to the closely related probe ML221. In a confirmatory luminescent beta-arrestin recruitment assay using APJ receptor expressed in CHOK1 cells, the target compound showed IC50 = 79 μM, whereas ML221 (4-nitrobenzoate, pyrimidine) achieved IC50 = 1.75 μM in the same assay format [1][2]. In the orthogonal cAMP accumulation assay, ML221 showed IC50 = 0.70 μM, yielding a 113-fold potency gap [3]. The structural basis for this difference lies in the combined substitution of the 4-nitro group with 4-chloro and the introduction of a 4-methyl group on the pyrimidine ring.
| Evidence Dimension | APJ receptor functional antagonist activity (beta-arrestin recruitment assay) |
|---|---|
| Target Compound Data | IC50 = 79 μM (79,000 nM) |
| Comparator Or Baseline | ML221 (4-nitrobenzoate, pyrimidine, CAS 877636-42-5): IC50 = 1.75 μM (1,750 nM) in beta-arrestin assay; IC50 = 0.70 μM (700 nM) in cAMP assay |
| Quantified Difference | ~45-fold less potent vs. ML221 beta-arrestin IC50; ~113-fold less potent vs. ML221 cAMP IC50 |
| Conditions | APJ receptor expressed in CHOK1 cells; inhibition of apelin-13-induced beta-arrestin recruitment measured by luminescence after 90 min [1]; cAMP assay conditions as described in Maloney et al. 2012 [3] |
Why This Matters
This compound serves as a structurally matched weak antagonist control for APJ target engagement studies where a low-potency comparator to ML221 is required.
- [1] PubChem BioAssay AID 695142: Antagonist activity at APJ receptor expressed in CHOK1 cells assessed as inhibition of apelin13-induced beta-arrestin recruitment after 90 mins by luminescence assay. CID 7217922, IC50 = 79 μM. National Center for Biotechnology Information. PMID: 23010269. View Source
- [2] BindingDB Entry BDBM50393964 (CHEMBL2158347): ML221 APJ receptor beta-arrestin antagonist activity, IC50 = 1.75E+3 nM. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50393964 View Source
- [3] Maloney PR, Khan P, Hedrick M, et al. Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor. Bioorganic & Medicinal Chemistry Letters, 2012, 22(21): 6656-6660. IC50 = 0.70 μM (cAMP), 1.75 μM (beta-arrestin). PMID: 23010269. View Source
